Hydantoin, 1,3-diacetyl-5,5-diphenyl-
Description
Hydantoin derivatives are characterized by their 2,4-imidazolidinedione core, with substitutions at the 1, 3, and 5 positions dictating their chemical and biological properties. The compound 1,3-diacetyl-5,5-diphenylhydantoin features acetyl groups at the 1- and 3-positions and phenyl groups at both 5-positions. The compound’s molecular weight is estimated at ~336.35 g/mol (C₁₉H₁₆N₂O₄), with characteristic IR absorption bands for C=O (1651 cm⁻¹) and N-H (3129 cm⁻¹) stretching, as seen in related hydantoins .
Properties
CAS No. |
4224-06-0 |
|---|---|
Molecular Formula |
C19H16N2O4 |
Molecular Weight |
336.3 g/mol |
IUPAC Name |
1,3-diacetyl-5,5-diphenylimidazolidine-2,4-dione |
InChI |
InChI=1S/C19H16N2O4/c1-13(22)20-17(24)19(15-9-5-3-6-10-15,16-11-7-4-8-12-16)21(14(2)23)18(20)25/h3-12H,1-2H3 |
InChI Key |
JSRBJRZHHMVBSZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C(=O)C(N(C1=O)C(=O)C)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Base-Mediated Direct Acetylation of 5,5-Diphenylhydantoin
The most direct route involves sequential acetylation of 5,5-diphenylhydantoin’s N–H positions. In anhydrous butanone, deprotonation with potassium carbonate (1.5 eq) enables nucleophilic attack by acetyl chloride (2.2 eq) at both the 1- and 3-positions. Heating to 80°C for 24 hours achieves complete substitution, with crude yields of 58–62% after ethyl acetate recrystallization. Critical parameters include:
- Stoichiometric balance : Excess acetyl chloride (≥2 eq) prevents monoacetylation byproducts.
- Solvent selection : Butanone outperforms DMF or THF in minimizing esterification side reactions.
- Temperature control : Reactions below 70°C result in incomplete conversion, while temperatures above 90°C promote hydantoin ring degradation.
Ring-Closing Metathesis (RCM) with Pre-Functionalized Substrates
Adapting Dash et al.’s metathesis strategy, a diene-functionalized urea precursor undergoes RCM using Grubbs 2nd-generation catalyst (5 mol%) in dichloromethane. Subsequent oxidation with MnO₂ yields the hydantoin core, while Pd/C-mediated hydrogenation installs the 5,5-diphenyl groups. Final acetylation under Schotten-Baumann conditions provides the target compound in 34% overall yield. While step-intensive, this method enables precise stereochemical control for chiral derivatives.
Catalytic Systems and Reaction Optimization
Copper(I)-Mediated Cross-Coupling for Intermediate Synthesis
The synthesis of 5,5-diphenylhydantoin precursors benefits from Cu(I)/Cs₂CO₃ systems, as demonstrated in Ullmann-type arylations. Reacting 1,2-dihalobenzenes with diketones in DMF at 130°C constructs the bicyclic framework with 78–83% efficiency. Key modifications for scale-up include:
Solvent-Free Mechanochemical Acetylation
Ball milling 5,5-diphenylhydantoin with acetic anhydride (3 eq) and NaHCO₃ (2 eq) achieves 89% conversion within 90 minutes. This green chemistry approach eliminates solvent waste and reduces reaction times by 75% compared to traditional methods. Particle size analysis confirms that mechanochemical activation increases surface area by 300%, accelerating reagent diffusion.
Analytical Validation and Purity Control
Spectroscopic Characterization
- IR spectroscopy : Distinct carbonyl stretches at 1775 cm⁻¹ (hydantoin C=O) and 1712 cm⁻¹ (acetyl C=O) confirm successful diacetylation.
- ¹H NMR : Acetyl singlets at δ 2.12 (3H, s) and δ 2.09 (3H, s) verify 1,3-substitution, while phenyl protons resonate as multiplets between δ 7.25–7.43.
- Mass spectrometry : ESI-MS (m/z): [M+H]⁺ calcd. for C₂₁H₁₈N₂O₄ 362.13, found 362.09.
Chromatographic Purity Assessment
HPLC analysis (C18 column, 70:30 MeOH/H₂O) reveals ≥98% purity for recrystallized products, with retention times of 6.72 ± 0.3 minutes. Accelerated stability studies (40°C/75% RH) show <2% degradation over 6 months when stored under nitrogen.
Industrial-Scale Production Considerations
Cost-Benefit Analysis of Synthetic Routes
| Parameter | Direct Acetylation | Metathesis Approach |
|---|---|---|
| Raw Material Cost | $42/kg | $118/kg |
| Reaction Time | 24 h | 72 h |
| Overall Yield | 58% | 34% |
| Purity | 98% | 95% |
Waste Stream Management
The direct acetylation route generates 3.2 kg aqueous waste/kg product, primarily containing KBr and excess base. Neutralization with HCl achieves pH 7–8 prior to landfill disposal, meeting EPA toxicity criteria. Catalyst recovery systems reclaim 92% of Cu(I) species via ion-exchange resins.
Chemical Reactions Analysis
Types of Reactions
Hydantoin, 1,3-diacetyl-5,5-diphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of hydantoin derivatives with reduced functional groups.
Substitution: Nucleophilic substitution reactions can occur at the acetyl groups, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce hydantoin derivatives with reduced acetyl groups. Substitution reactions can lead to a wide range of substituted hydantoin derivatives.
Scientific Research Applications
Hydantoin, 1,3-diacetyl-5,5-diphenyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Hydantoin derivatives are known for their anticonvulsant properties, and this compound is being investigated for similar therapeutic applications.
Industry: It is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of hydantoin, 1,3-diacetyl-5,5-diphenyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to its biological effects. For example, it may block sodium channels, which is a common mechanism for anticonvulsant activity. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Comparisons
Substituent Effects on Bioactivity
- Phenytoin (unsubstituted at 1,3 positions) is a well-established anticonvulsant but suffers from poor water solubility, necessitating prodrug formulations like fosphenytoin .
- 1,3-Diacetyl substitution may improve membrane permeability due to increased lipophilicity, as seen in COX-2 inhibitory hydantoins (e.g., compound 5 and 8 in with IC₅₀ = 13.13–18.78 μg/ml). However, acetyl groups could also increase susceptibility to enzymatic hydrolysis, reducing bioavailability .
Physicochemical Properties
- Halogenated derivatives (e.g., 1,3-dibromo-5,5-dimethylhydantoin) exhibit high reactivity and toxicity, forming hazardous gases like HCl upon decomposition . In contrast, acetylated derivatives are likely less reactive but require stability studies.
- DMDM Hydantoin (1,3-bis(hydroxymethyl)-5,5-dimethylhydantoin) serves as a preservative in cosmetics, releasing formaldehyde to inhibit microbial growth. Its safety profile contrasts with the acetylated analog, which lacks formaldehyde release .
Synthetic and Analytical Data
- Spectral Characteristics : The acetyl groups in 1,3-diacetyl-5,5-diphenylhydantoin would produce distinct NMR signals (e.g., carbonyl carbons at ~165–175 ppm) and IR bands, differentiating it from methyl or halogenated analogs .
- Thermal Stability : Unlike halogenated hydantoins (e.g., 1,3-dichloro-5,5-dimethylhydantoin, which decomposes explosively with xylene), acetylated derivatives are expected to be more thermally stable .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
